molecular formula C17H20N2O2 B2774626 1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone CAS No. 953195-31-8

1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone

Cat. No.: B2774626
CAS No.: 953195-31-8
M. Wt: 284.359
InChI Key: LRNIXZRTZAEOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone and its derivatives have been explored for various biological activities, including antimicrobial and anticancer properties. One study synthesized a series of derivatives and evaluated them for antimicrobial and anticancer activities, finding specific compounds that were effective against certain cancer cell lines and microbes. This indicates the potential of these compounds in developing new therapeutic agents (Verma et al., 2015).

Molecular Structure Analysis

Research on the molecular structure and hydrogen-bonding patterns of this compound analogs reveals insights into their stability and interactions. For example, a study analyzing enaminones, including an azepan-2-ylidene analogue, highlighted the significance of intra- and intermolecular hydrogen bonding in stabilizing the molecular structure, which could influence their biological activity and solubility (Balderson et al., 2007).

Antimicrobial and Anti-staphylococcal Activities

The synthesis of N-acylhydrazones and new 1,3,4-oxadiazole derivatives, including compounds with ethanone groups, demonstrated strong anti-staphylococcal activity. These findings suggest that such derivatives could serve as a basis for developing new antimicrobial agents, particularly against strains of Staphylococcus aureus, indicating a promising area of research for compounds related to this compound (Oliveira et al., 2012).

Synthesis Techniques and Chemical Reactions

The compound's related research also focuses on innovative synthesis techniques and reactions that produce derivatives with potential pharmaceutical applications. For instance, the synthesis of functionalized Azepino[1,2‐b]isoquinolines involves steps that could be applied to the synthesis of this compound derivatives. Such methodologies are crucial for expanding the chemical libraries of compounds with therapeutic potential (Koepler et al., 2004).

Properties

IUPAC Name

1-(azepan-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(19-10-6-1-2-7-11-19)13-15-12-16(21-18-15)14-8-4-3-5-9-14/h3-5,8-9,12H,1-2,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNIXZRTZAEOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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